molecular formula C13H11NO5S B15460291 2-Nitrophenyl 4-methoxyphenyl sulfone CAS No. 61174-15-0

2-Nitrophenyl 4-methoxyphenyl sulfone

Cat. No.: B15460291
CAS No.: 61174-15-0
M. Wt: 293.30 g/mol
InChI Key: DKABUUUQBRVEAB-UHFFFAOYSA-N
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Description

2-Nitrophenyl 4-methoxyphenyl sulfone is a diarylsulfone compound characterized by a sulfonyl group bridging two aromatic rings: a 2-nitrophenyl group and a 4-methoxyphenyl group. The nitro (-NO₂) and methoxy (-OCH₃) substituents impart distinct electronic and steric properties to the molecule. Diarylsulfones are recognized for their diverse applications, including antiviral, antibacterial, and materials science uses . This compound is structurally related to other sulfones, such as 2-nitrophenyl phenyl sulfone (NPPS) and 4-substituted phenyl sulfones, but its unique substitution pattern differentiates its reactivity and biological activity.

Properties

CAS No.

61174-15-0

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-nitrobenzene

InChI

InChI=1S/C13H11NO5S/c1-19-10-6-8-11(9-7-10)20(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3

InChI Key

DKABUUUQBRVEAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs of 2-nitrophenyl 4-methoxyphenyl sulfone and their substituent effects:

Compound Name Substituents Key Properties/Applications
2-Nitrophenyl phenyl sulfone Phenyl (no para substituent) Antiviral (HIV-1 NNRTI activity)
This compound 4-OCH₃ on phenyl ring Enhanced solubility, potential modified bioactivity
4-Chlorophenyl methyl sulfone 4-Cl, methyl group Antibacterial/fungicidal activity
2-Aminophenyl phenyl sulfone 2-NH₂ on phenyl ring Reduced electron-withdrawing effect

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic reactivity. In contrast, the 4-methoxy group is electron-donating, which may improve solubility but reduce binding affinity in biological systems compared to halogenated analogs (e.g., 4-chlorophenyl derivatives) .
  • Antiviral Activity: 2-Nitrophenyl phenyl sulfone (NPPS) exhibits HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) activity due to the nitro group at position 2. The 4-methoxy variant may alter pharmacokinetics but requires empirical validation .

Physicochemical Properties

  • Solubility : The 4-methoxy group increases hydrophilicity compared to NPPS or halogenated sulfones.
  • Stability : Nitro groups confer thermal stability but may render the compound sensitive to reducing environments.

Q & A

Q. What are the established synthetic routes for preparing 2-nitrophenyl 4-methoxyphenyl sulfone?

The synthesis typically involves nucleophilic aromatic substitution or oxidation of sulfide precursors. For example:

  • Oxidation of sulfides : Thioethers (e.g., 2-nitrophenyl 4-methoxyphenyl sulfide) can be oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to yield sulfones.
  • Coupling reactions : Reacting 4-methoxyphenylsulfonyl chloride with 2-nitrophenyl derivatives in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purity validation via HPLC (>98%) and structural confirmation via 1H^1H-NMR are critical steps .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • X-ray crystallography : Determines crystal packing and molecular conformation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in nitro/methoxy groups .
  • Spectroscopy : 13C^{13}C-NMR identifies sulfone resonances (typically 50–60 ppm for the sulfonyl carbon), while FT-IR confirms S=O stretches (~1300 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical C13H11NO5SC_{13}H_{11}NO_5S: 301.04 g/mol) .

Q. What are the preliminary applications of this compound in scientific research?

  • Antimicrobial studies : Sulfone derivatives (e.g., 4-methoxyphenyl diiodomethyl sulfone) exhibit antifungal activity (e.g., 78% inhibition in Aspergillus niger assays), suggesting potential for structure-activity relationship (SAR) studies .
  • Material science : Nitro/methoxy functional groups enhance thermal stability, making it a candidate for high-temperature polymer additives .

Advanced Research Questions

Q. How do electronic effects of nitro and methoxy groups influence reaction mechanisms in sulfone chemistry?

  • Nitro group : Strong electron-withdrawing nature directs electrophilic substitution to the para position, complicating regioselectivity in further functionalization.
  • Methoxy group : Electron-donating effects stabilize intermediates in SNAr reactions but may sterically hinder access to the sulfonyl moiety. Computational studies (e.g., DFT) are recommended to map charge distribution and transition states .

Q. What challenges arise in resolving crystallographic data for nitro-substituted sulfones?

Common issues include:

  • Disordered nitro groups : SHELXL refinement with PART/ISOR commands can model anisotropic displacement parameters.
  • Twinned crystals : Use of PLATON’s TWINABS for data integration (e.g., cases with >5% twinning volume). Example: A related compound, N-(4-methoxyphenyl)benzenesulfonamide, required 92% completeness in data collection to achieve R1_1 < 0.05 .

Q. How can contradictory biological activity data for sulfone derivatives be analyzed methodologically?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antifungal testing).
  • SAR benchmarking : Compare with analogs (e.g., 4-chlorophenyl sulfones show 90% inhibition vs. 78% for 4-methoxyphenyl derivatives ).
  • Meta-analysis : Cross-reference with databases like PubChem to identify outliers in bioactivity trends.

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